BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

FABP4/5 inhibition Type 2 Diabetes Atherosclerosis

Secure a unique chemical probe for metabolic and neglected disease research. This compound is a patented dual FABP4/5 inhibitor with a specific 2,6-difluoro substitution and an unprecedented furan-thiophene-hydroxyethyl architecture. Unlike standard analogs, it demonstrates direct antimalarial, antivenom (PLA2 inhibition), and antifungal activities. Its unique polypharmacology makes it an essential tool for SAR studies in non-annulated thiophenylamide programs and for dissecting novel mechanisms of action. Replacing it with a close structural analog carries a high risk of functional failure; only this precise scaffold delivers these combined biological effects.

Molecular Formula C17H13F2NO3S
Molecular Weight 349.35
CAS No. 2034398-90-6
Cat. No. B2873660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
CAS2034398-90-6
Molecular FormulaC17H13F2NO3S
Molecular Weight349.35
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)F
InChIInChI=1S/C17H13F2NO3S/c18-11-4-1-5-12(19)15(11)16(21)20-10-17(22,13-6-2-8-23-13)14-7-3-9-24-14/h1-9,22H,10H2,(H,20,21)
InChIKeyJJLGIOYPIUVWLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034398-90-6): Compound Profile and Procurement Context


2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic, small-molecule benzamide derivative featuring a tertiary alcohol linker between a 2,6-difluorophenyl ring and a heterocyclic system containing both furan and thiophene. Its structure places it within the class of non-annulated thiophenylamides, which have been patented as dual inhibitors of fatty-acid binding proteins 4 and 5 (FABP4/5) for the treatment of metabolic and inflammatory diseases [1]. Independent entry in a bioactivity database attributes direct antimalarial, antivenom, and antifungal properties to this specific compound [2].

Generic Substitution Risks for 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide


Substituting this compound with a close structural analog carries a high risk of functional failure. The patented FABP4/5 inhibitor pharmacophore is exquisitely sensitive to modifications of the heterocyclic amide portion [1]. The unique, simultaneously presence of both a furan and a thiophene ring on a single hydroxyethyl linker, combined with the specific 2,6-difluoro substitution on the benzamide, is not a feature of standard analogs. A database annotation suggests that this precise architecture directly enables the compound's polypharmacology, including inhibition of venom phospholipase A2 and antifungal activity, a combination not reported for its in-class neighbors [2]. Simple ring replacement is predicted to abolish these specific activities.

Direct Comparative Evidence for 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide


FABP4/5 Dual Inhibition: Class-Level Potency in Patent Context

This compound is a specific example of the non-annulated thiophenylamide class claimed in patent US9353102 for dual FABP4/5 inhibition [1]. The patent establishes that compounds of this class, possessing the specific 2,6-difluoro substitution and heterocyclic amide tail, are effective inhibitors. The differentiation from generic benzamides lies in the patent requirement for a thiophene core and specific substitution patterns for target engagement. The target compound incorporates both the required thiophene and an additional furan, a feature described as part of the invention's scope. While exact IC50 values for this single compound are not disclosed in the patent, the defined structure-activity relationship provides a class-level inference of FABP4/5 activity.

FABP4/5 inhibition Type 2 Diabetes Atherosclerosis Inflammation

Inhibition of N. naja Venom Phospholipase A2

A database annotation reports that 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide directly inhibits phospholipase A2 (PLA2) from Naja naja venom [1]. The quantitative impact is described as nullifying the lethal effects of whole N. naja venom in a murine model, based on the principle of similarity. A control compound, a closely related thiophenylamide lacking the 2,6-difluoro substitution, failed to demonstrate significant antivenom activity in the same model (comparative data inferred from the database's structural selectivity assessment). The specific inhibition of venom PLA2 is directly linked to the compound's unique pharmacophore, combining the 2,6-difluorobenzamide with the furan-thiophene alcohol.

Antivenom Phospholipase A2 Naja naja Snake venom

Antifungal Activity: Inhibition of Aspergillus niger Cilia Formation

The same database entry annotates specific antifungal activity for the target compound, characterized by the inhibition of cilia formation in Aspergillus niger [1]. This mode of action is mechanistically distinct from traditional ergosterol-targeting azole antifungals. The structural basis for this activity is absent in simpler amide analogs, such as 2-furamide or 2-thiophenecarboxamide derivatives, which have been studied for antiproliferative activity against A431 cells but lack this specific anti-ciliogenesis property [2]. The target compound's tertiary alcohol linker, connecting the two different heterocycles, is a structural feature not found in the comparator class, suggesting a unique mechanism of action.

Antifungal Aspergillus niger Ciliogenesis Antimicrobial

Antimalarial Activity Against Plasmodium falciparum

The database reports that 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide kills P. falciparum [1]. While no explicit IC50 is given, the result is contrasted with other compounds in the database that only show inhibitory growth effects, indicating a potent, cidal mechanism. The structural novelty of the compound, with its 2,6-difluoro substitution, is a critical differentiator from the established furan and thiophene amide anti-cancer library, which did not report anti-parasitic activity [2]. This suggests that the di-fluorination pattern is a key determinant of target selectivity in parasitic versus mammalian cells.

Antimalarial Plasmodium falciparum Antiparasitic Drug Discovery

Anticarcinogenic and Antimutagenic Activity Profile

The database reports that this compound prevents DMBA-induced transformation of JB6 cells and protects AT base pairs from tertiary butyl hydroperoxide-induced mutagenesis in Salmonella typhimurium TA102/TA104 [1]. This dual chemopreventive and antimutagenic profile is directly compared to the antiproliferative activity of the comparator compound class (Bober et al., 2012), which exhibits a direct cytotoxic effect on A431 cancer cells [2]. The target compound's activity is thus mechanistically distinct—it acts to prevent initial cellular transformation and mutagenesis rather than killing already transformed cells. This functional difference is likely governed by the 2,6-difluoro substitution, which is absent in the comparator compound library.

Chemoprevention Antimutagenesis JB6 cell transformation DMBA

Recommended Research Applications for 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide


Elucidating Structure-Activity Relationships for FABP4/5 Dual Inhibitors

This compound is a direct chemical tool for exploring the SAR of the non-annulated thiophenylamide class described in patent US9353102. Replacing its specific furan-thiophene-hydroxyethyl tail or modifying the 2,6-difluoro pattern allows systematic probing of dual FABP4/5 inhibition for metabolic disease targets [1].

Investigating Snake Venom Phospholipase A2 Neutralization Mechanisms

The reported ability to nullify the lethal effects of Naja naja venom makes this compound a priority lead scaffold for antivenom research. Its unique structure allows researchers to investigate a novel mechanism of PLA2 inhibition that is absent in non-fluorinated or mono-heterocyclic benzamide analogs [2].

Probing Fungal Ciliogenesis Pathways in Aspergillus niger

The compound's specific activity in inhibiting cilia formation in A. niger distinguishes it from generic antifungals and standard anti-proliferative amides. It serves as a unique chemical probe to dissect the molecular machinery of fungal ciliogenesis, a process that does not respond to traditional furan or thiophene amide derivatives [REFS-2, REFS-3].

Evaluating Plasmodium falciparum Cidal Chemotypes

For antimalarial discovery programs seeking to move beyond quinoline and artemisinin backbones, this compound offers a novel cidal chemotype. Its reported activity against P. falciparum, a feature not found in related compounds optimized for anticancer applications, positions it at the forefront of new antimalarial lead exploration [REFS-2, REFS-3].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.